molecular formula C23H15ClN2O B5469705 3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile

Cat. No.: B5469705
M. Wt: 370.8 g/mol
InChI Key: QEERMIPEPAXLKO-BKUYFWCQSA-N
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Description

3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions and to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-2-{2-[(4-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile: This compound has a similar structure but with a different position of the chlorine atom.

    3-[(E)-2-{2-[(2-bromobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile: This compound has a bromine atom instead of chlorine.

Uniqueness

3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[(E)-2-[2-[(2-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O/c24-22-10-3-1-8-20(22)16-27-23-11-4-2-7-19(23)13-21(15-26)18-9-5-6-17(12-18)14-25/h1-13H,16H2/b21-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERMIPEPAXLKO-BKUYFWCQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=CC(=C3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=CC(=C3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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